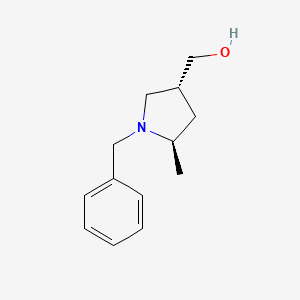![molecular formula C7H11N3O B13335427 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol is a heterocyclic compound that contains both a pyrimidine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with aldehydes or ketones.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Ethanol Group: The ethanol group can be attached through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylthio)pyrimidin-5-yl]ethan-1-ol
- 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
Uniqueness
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[2-(methylamino)pyrimidin-5-yl]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-8-7-9-4-6(2-3-11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
PNVFJYIJWVILNX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


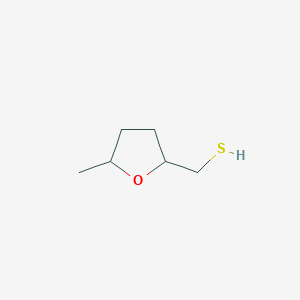
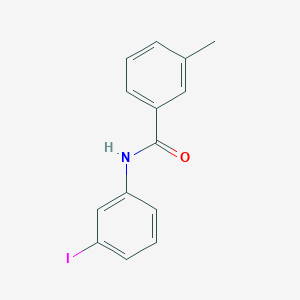
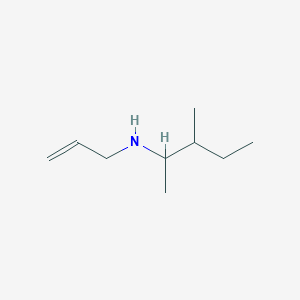
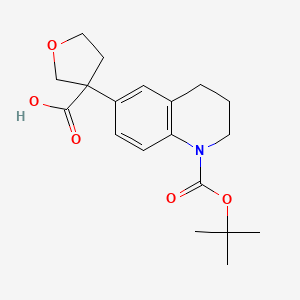
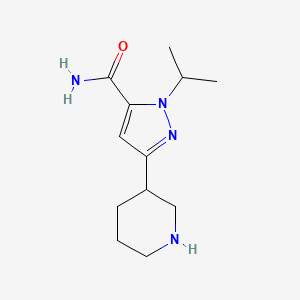
![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)

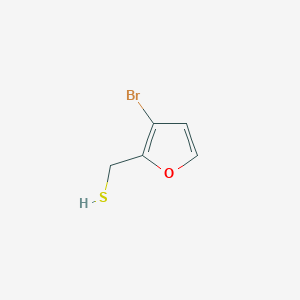
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)
![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
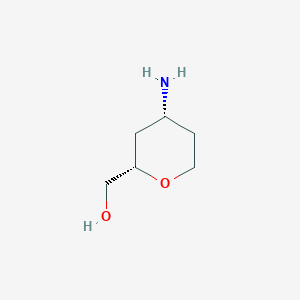
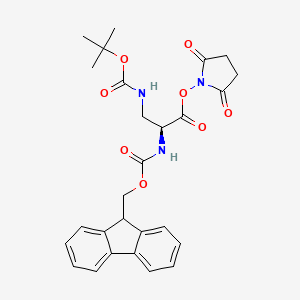
![2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
